delta-Nonalactone

Catalog No.
S1894795
CAS No.
3301-94-8
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Nonalactone

CAS Number

3301-94-8

Product Name

delta-Nonalactone

IUPAC Name

6-butyloxan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

PXRBWNLUQYZAAX-UHFFFAOYSA-N

SMILES

CCCCC1CCCC(=O)O1

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCCC1CCCC(=O)O1
  • Flavor Chemistry

    delta-Nonalactone is a naturally occurring flavoring agent found in fruits like mangoes []. Research has explored its role in contributing to the characteristic aroma of certain foods and beverages, including bourbon whiskey []. Studies have analyzed its sensory properties and how it interacts with other flavor compounds [, ].

  • Food Science Applications

    Due to its flavor profile, delta-Nonalactone has potential applications in the food science industry. Research has explored its use as a flavoring additive or even a substitute for other compounds like coumarin []. Studies investigate its effectiveness in enhancing or modifying the taste of various food products [].

  • Analytical Chemistry

    Researchers have employed delta-Nonalactone as a standard compound in analytical chemistry techniques. Studies utilize it for gas chromatography (GC) analysis to identify and quantify other flavor components in food and beverages [, ].

Delta-Nonalactone is a colorless to pale yellow liquid with a characteristic coconut-like odor . It belongs to the class of compounds called delta-lactones, which are cyclic esters formed by the intramolecular condensation of hydroxy acids . The compound features a six-membered ring structure with an oxygen atom and a carbonyl group, along with a butyl side chain .

The mechanism of action of delta-nonalactone is primarily related to its odor profile. It possesses a strong coconut-like aroma with a creamy and fatty character []. This makes it a valuable fragrance ingredient in various applications, including perfumes, food flavorings, and cosmetics [].

Of delta-Nonalactone are not extensively detailed in the provided sources, lactones generally undergo several types of reactions:

  • Hydrolysis: In the presence of water and catalysts, delta-Nonalactone can hydrolyze to form its corresponding hydroxy acid.
  • Reduction: The carbonyl group can be reduced to form a hemiacetal or acetal.
  • Ring-opening polymerization: Delta-Nonalactone can undergo ring-opening polymerization reactions to form polyesters .

Delta-Nonalactone finds widespread use in the flavor and fragrance industries:

  • Flavoring: It is used as a flavoring agent, particularly in coconut milk cream and vanilla flavors . Its coconut-like aroma makes it valuable in creating tropical fruit flavors.
  • Perfumery: In perfumes, delta-Nonalactone is versatile and can be used in various accords with a strong creamy character . It contributes to the creation of complex and rich scent profiles.
  • Food Industry: It is employed as a food additive to impart coconut and creamy notes to various products.

The provided sources do not contain specific information about interaction studies involving delta-Nonalactone. Further research would be necessary to determine its interactions with other compounds, proteins, or biological systems.

Similar Compounds

Delta-Nonalactone belongs to a family of lactone compounds. Some similar compounds include:

  • Delta-Hexalactone: A smaller lactone with a shorter alkyl chain.
  • Delta-Decalactone: A larger lactone with a longer alkyl chain.
  • Gamma-Nonalactone: An isomer with a five-membered ring instead of six.
  • Gamma-Decalactone: Another five-membered ring lactone with a longer alkyl chain.

These compounds share similar structural features but differ in their ring size or alkyl chain length. Delta-Nonalactone's uniqueness lies in its specific balance of ring size and chain length, which contributes to its particular organoleptic properties and applications in the flavor and fragrance industries .

Physical Description

colourless to pale yellow liquid with a coconut-like odou

XLogP3

2.4

Density

d20 0.99
0.994-0.999

Other CAS

3301-94-8

Wikipedia

Delta-Nonalactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-butyltetrahydro-: ACTIVE

Dates

Modify: 2023-08-16
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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